
Manganese;molybdenum;sulfanylidenenickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;molybdenum;sulfanylidenenickel is a complex compound that incorporates manganese, molybdenum, and nickel with a sulfanylidenenickel moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese;molybdenum;sulfanylidenenickel typically involves the combination of manganese, molybdenum, and nickel precursors under controlled conditions. One common method is the co-precipitation technique, where metal salts are dissolved in a suitable solvent and precipitated by adjusting the pH. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature solid-state reactions. Metal oxides or carbonates of manganese, molybdenum, and nickel are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. This process ensures the formation of a homogeneous compound with the desired properties.
Chemical Reactions Analysis
Types of Reactions
Manganese;molybdenum;sulfanylidenenickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of manganese, molybdenum, and nickel, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Manganese;molybdenum;sulfanylidenenickel has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Electrochemistry: It is investigated for its electrochemical properties, particularly in energy storage and conversion devices such as batteries and fuel cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical diagnostics and therapeutics.
Mechanism of Action
The mechanism by which manganese;molybdenum;sulfanylidenenickel exerts its effects involves interactions with molecular targets and pathways. For example, in catalysis, the compound may facilitate the transfer of electrons or protons, thereby accelerating chemical reactions. In electrochemical applications, it may participate in redox reactions, contributing to energy storage and conversion processes.
Comparison with Similar Compounds
Similar Compounds
Manganese oxides: Known for their catalytic and electrochemical properties.
Molybdenum sulfides: Used in catalysis and materials science.
Nickel sulfides: Studied for their electronic and magnetic properties.
Uniqueness
Manganese;molybdenum;sulfanylidenenickel is unique due to the combination of manganese, molybdenum, and nickel in a single compound, which imparts a distinct set of properties. This combination allows for synergistic effects that enhance its performance in various applications compared to individual metal compounds.
Properties
CAS No. |
174462-51-2 |
|---|---|
Molecular Formula |
MnMoNiS |
Molecular Weight |
241.65 g/mol |
IUPAC Name |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
InChI Key |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
Canonical SMILES |
S=[Ni].[Mn].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
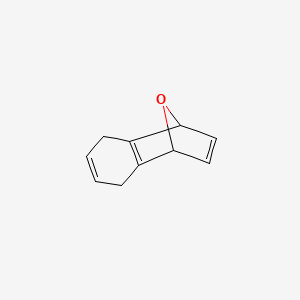
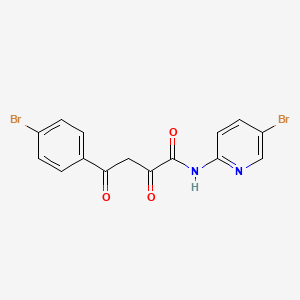
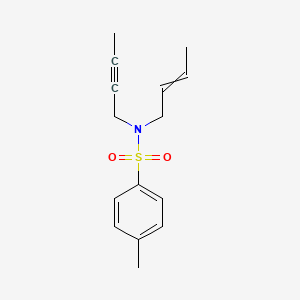
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
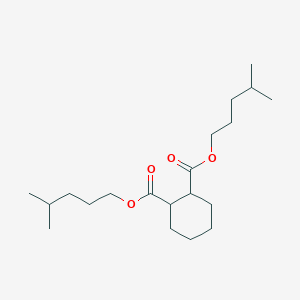
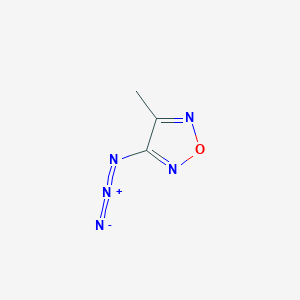
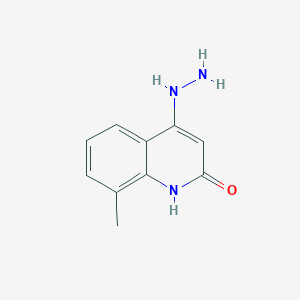
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)
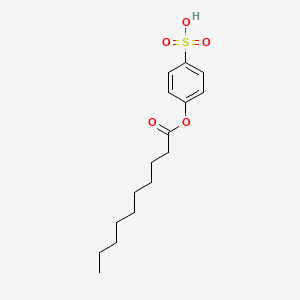
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
